(5-Bromo-2-iodophenyl)methanol
Overview
Description
“(5-Bromo-2-iodophenyl)methanol” is a chemical compound with the molecular formula C7H6BrIO . Its molecular weight is 312.93 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with bromo and iodo groups, and a methanol group . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 312.93 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The topological polar surface area is 20.2 Ų .Scientific Research Applications
Antibacterial Applications
- Bromophenols, including compounds related to (5-Bromo-2-iodophenyl)methanol, have been isolated from marine algae and exhibit significant antibacterial activities. This suggests potential applications in developing new antibacterial agents (Xu et al., 2003).
Aggregation and Dye Studies
- Halogenated squaraine dyes, which may involve structures similar to this compound, have been studied for their aggregation behavior in various media. These studies provide insights into the applications of such compounds in dye and pigment industries (Arun et al., 2002).
Kinetic Studies in Organic Chemistry
- Research on the kinetics of debromination reactions in methanol involving bromo- and nitro-thiophens, structurally related to this compound, contributes to a deeper understanding of reaction mechanisms in organic synthesis (Spinelli et al., 1972).
Synthesis of Donor-Substituted Compounds
- Studies on the synthesis of donor-substituted halophenyl acetaldehyde acetals, which may include this compound derivatives, provide valuable insights for the synthesis of complex organic molecules (Wünsch & Nerdinger, 1995).
Crystal Structure Studies
- The synthesis and crystal structure analysis of bromo-hydroxyphenyl compounds, related to this compound, help in understanding the molecular geometry and structural properties of such compounds (Xin-mou, 2009).
Photochemical Studies
- Photochemical studies involving bromo- and methoxy-phenylpropan-2-yl radicals provide insights into the behavior of radical species, which can be applied in understanding the reactivity of this compound and its derivatives (Bales et al., 2001).
Magnetic Studies in Material Science
- Research involving bromo-salicylidene and metal ions, structurally related to this compound, contributes to the field of material science, particularly in understanding magnetic properties of such compounds (Choi et al., 2004).
Antioxidant Activity
- Isolation of bromophenols from marine algae and their characterization for antioxidant activity highlight the potential of this compound-related compounds in food science and pharmacology (Li et al., 2011).
Properties
IUPAC Name |
(5-bromo-2-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMPOOHWJBYWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571730 | |
Record name | (5-Bromo-2-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199786-58-8 | |
Record name | (5-Bromo-2-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (5-Bromo-2-iodophenyl)methanol in the synthesis of the target dibenzoxapine compound?
A1: this compound serves as the starting material for the synthesis of (Z)-3-(1-(8-bromodibenzo[b,e]oxepin-11(6H)-ylidene)ethyl)aniline hydrochloride. [] This compound, a key intermediate, is crucial for developing a selective nuclear hormone receptor modulator. The synthesis proceeds through a five-step process, highlighting the importance of this compound as the foundational building block. []
Q2: What is the overall yield of the synthesis starting from this compound?
A2: The researchers achieved an overall yield of 47% for the synthesis of the target compound starting from this compound. [] This indicates a reasonable efficiency for the five-step synthetic route.
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